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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of

cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist, in various animal

models. The information presented herein is crucial for understanding the absorption,

distribution, metabolism, and excretion (ADME) properties of cariprazine and its principal

active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR),

which are integral to its therapeutic effects.[1][2][3]

Metabolism of Cariprazine
Cariprazine is extensively metabolized in both humans and rodents, primarily through the

cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][4] The metabolic

pathway involves sequential demethylation to form two major active metabolites, DCAR and

DDCAR. These metabolites are pharmacologically active, sharing a similar receptor binding

profile with the parent compound, and are found in substantial levels in plasma, suggesting

they contribute significantly to the overall clinical efficacy of cariprazine.
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Cariprazine metabolic pathway to its active metabolites.

Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies have been conducted in several animal species, most notably in

rodents (rats and mice) and dogs, to characterize the ADME properties of cariprazine.

Rodent Models (Rats and Mice)
Studies in rats and mice have been fundamental in elucidating the pharmacokinetic profile of

cariprazine.
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Cariprazine Pharmacokinetics:

In male Wistar rats, cariprazine demonstrates rapid and effective absorption following oral

administration. After a single 1 mg/kg oral dose, peak plasma concentrations were reached

between 0.5 and 1 hour. The oral bioavailability was determined to be 52% in rats. Following

intravenous administration of 1 mg/kg to male rats, the systemic plasma clearance was 32

mL/min/kg. The high volume of distribution (Vd: 6.5 L/kg) suggests extensive tissue distribution.

Cariprazine exhibits good blood-brain barrier penetration. In rats given a 10 mg/kg dose, the

brain-to-plasma AUC ratio was 7.6:1. Similarly, in mice receiving a 1 mg/kg oral dose, the brain-

to-plasma ratio for cariprazine was high at 7.3.

Table 1: Single-Dose Pharmacokinetic Parameters of Cariprazine in Rodents

Species
Dose
(Route)

Tmax (h)
Cmax
(ng/mL)

Bioavaila
bility (%)

Brain/Pla
sma
Ratio
(AUC)

Referenc
e

Rat

(Wistar)

1 mg/kg

(p.o.)
0.5 - 1 91 52%

7.6 (at 10

mg/kg)

Rat

(Wistar)

1 mg/kg

(i.v.)
- - - -

Mouse

(NMRI)

1 mg/kg

(p.o.)
2 - - 7.3

Metabolite Pharmacokinetics (DDCAR):

Following acute administration of cariprazine to rodents, the active metabolite DDCAR is

detected in the brain, though at much lower levels than the parent compound. In mice, after a 1

mg/kg oral dose of cariprazine, the concentration of the formed DDCAR was about 15% of the

cariprazine concentration in plasma and only 5% in the brain. The brain-to-plasma ratio for this

formed DDCAR was 2.7, significantly lower than that of cariprazine.

A study specifically characterizing the pharmacokinetics of DDCAR in male Wistar rats after a

single oral (0.9 mg/kg) and intravenous (1 mg/kg) administration was also performed. A brain
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penetrability study in rats at equimolar doses revealed that cariprazine brain exposure was

approximately 2.5-fold higher than that of DDCAR.

Dog Model
Pharmacokinetic data in dogs show that cariprazine had rapid oral absorption with a Tmax at 4

hours and a high bioavailability of 80%.

Table 2: Single-Dose Pharmacokinetic Parameters of Cariprazine in Dogs

Species Dose (Route) Tmax (h)
Bioavailability
(%)

Reference

Dog Not Specified 4 80%

Experimental Protocols
The characterization of cariprazine's pharmacokinetics involved standardized preclinical

methodologies.

Animal Models
Rats: Male Hannover Wistar rats with body weights ranging from 170 g to 250 g were used

for bioavailability and brain penetrability studies.

Mice: Male NMRI and CD-1 mice weighing between 20 g and 35 g were utilized in

pharmacokinetic and pharmacodynamic studies.

Drug Administration and Formulation
Routes of Administration: Cariprazine and its metabolites were administered orally (p.o.) or

intravenously (i.v.).

Formulations:

Oral (Rat Bioavailability): 0.1% acetic acid in deionized water.

Oral (Rat Brain Penetrability): 5% Tween 80 in deionized water.
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Intravenous (Rat): 0.1% acetic acid/5.5% glucose in deionized water.

Oral (DDCAR in rats): 5% Tween 80 in deionized water.

Intravenous (DDCAR in rats): 1% lactic acid in 0.9% NaCl.

Sample Analysis
Bioanalytical Method: The concentrations of cariprazine and its metabolite DDCAR in

plasma and brain samples were determined using liquid chromatography coupled with

tandem mass spectrometry (LC-MS/MS).
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Typical workflow for a preclinical pharmacokinetic study.

Relationship Between Pharmacokinetics and
Pharmacodynamics
The pharmacokinetic properties of cariprazine and DDCAR are directly linked to their

pharmacodynamic effects, specifically their ability to occupy dopamine D2 and D3 receptors in

the brain. Both cariprazine and DDCAR demonstrated dose-dependent occupancy of D2 and

D3 receptors in the rat brain. However, cariprazine was found to be more potent for D2

receptor occupancy, while both compounds showed similar potency for D3 receptors. This

difference in D2 receptor occupancy, likely influenced by the higher brain exposure of
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cariprazine compared to DDCAR, may explain why DDCAR is 3- to 10-fold less potent than

cariprazine in rodent models of antipsychotic-like activity.
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Relationship between pharmacokinetics and pharmacodynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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